1-isocyano-2,4-dinitrobenzene chemical properties and stability
1-isocyano-2,4-dinitrobenzene chemical properties and stability
An In-depth Technical Guide to 1-Isocyano-2,4-dinitrobenzene: Properties, Synthesis, and Stability
Introduction
1-Isocyano-2,4-dinitrobenzene is a fascinating yet under-explored aromatic compound that merges the unique reactivity of the isocyanide functional group with the energetic characteristics of a dinitrated benzene ring. This guide, intended for researchers, scientists, and professionals in drug development and materials science, provides a comprehensive overview of its predicted chemical properties, potential synthetic routes, and crucial stability considerations. Due to the limited direct literature on this specific molecule, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a robust predictive profile. The potent electron-withdrawing nature of the two nitro groups is expected to significantly influence the chemical behavior of the isocyano moiety, making this compound a subject of interest for both theoretical and applied chemical research.
Molecular Structure and Predicted Properties
The foundational step in understanding a molecule is to analyze its structure and predict its physicochemical properties. These characteristics are critical for designing synthetic pathways and handling procedures.
Chemical Structure
The structure of 1-isocyano-2,4-dinitrobenzene features a benzene ring substituted with an isocyano group (-N⁺≡C⁻) at position 1, and two nitro groups (-NO₂) at positions 2 and 4. The strong electron-withdrawing nature of the nitro groups deactivates the aromatic ring, making it electron-deficient. This electronic environment has a profound impact on the reactivity of the isocyano group.
Caption: Chemical structure of 1-isocyano-2,4-dinitrobenzene.
Predicted Physicochemical Properties
The following table summarizes the predicted properties of 1-isocyano-2,4-dinitrobenzene, estimated by comparison with analogous compounds such as dinitrobenzene isomers and other aromatic isocyanides.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₇H₃N₃O₄ | Based on chemical structure. |
| Molecular Weight | 193.12 g/mol | Calculated from the molecular formula. |
| Appearance | Pale yellow crystalline solid | Typical for dinitrated aromatic compounds.[1] |
| Melting Point | > 100 °C | Dinitrobenzene isomers have melting points ranging from 89.6 °C to 174 °C.[1] The addition of the isocyano group is expected to result in a relatively high melting point. |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., acetone, DMSO, chlorinated solvents). | Aromatic nitro compounds are generally insoluble in water.[1] |
| Spectroscopy (IR) | ν(N≡C): ~2150 cm⁻¹ (strong)ν(NO₂): ~1530 cm⁻¹ (asymmetric), ~1350 cm⁻¹ (symmetric) | Characteristic stretching frequencies for isocyano and nitro functional groups. The electron-withdrawing nitro groups may slightly shift the isocyanide stretch to a higher wavenumber. |
| Spectroscopy (¹H NMR) | Complex aromatic signals in the δ 7.5-9.0 ppm range. | The aromatic protons will be significantly deshielded due to the electron-withdrawing effects of the nitro and isocyano groups. |
| Spectroscopy (¹³C NMR) | Aromatic carbons δ 120-150 ppm; Isocyano carbon δ ~160 ppm. | The chemical shifts are influenced by the strong anisotropic and electronic effects of the substituents. |
Proposed Synthesis Pathway
A plausible synthetic route to 1-isocyano-2,4-dinitrobenzene would likely start from a readily available dinitrated precursor. The most common method for synthesizing aryl isocyanides is the dehydration of the corresponding formamide.
Synthesis from 2,4-Dinitroaniline
The proposed synthesis involves two main steps: formylation of 2,4-dinitroaniline followed by dehydration of the resulting formamide.
Caption: Recommended experimental workflow for handling 1-isocyano-2,4-dinitrobenzene.
Storage
1-Isocyano-2,4-dinitrobenzene should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination and potential degradation. [2]The storage area should be cool, dry, dark, and well-ventilated, away from heat, sparks, and open flames. [3]It should be stored separately from incompatible materials such as strong oxidizing agents, acids, and bases. [4]
Disposal
All waste containing 1-isocyano-2,4-dinitrobenzene should be treated as hazardous and disposed of in accordance with local, state, and federal regulations. [5]Small quantities can be carefully quenched by hydrolysis with an acidic solution to convert the isocyanide to the less volatile formamide before disposal.
Conclusion
1-Isocyano-2,4-dinitrobenzene represents a molecule with a rich and complex predicted chemistry. The powerful electron-withdrawing influence of the dinitro groups on the isocyano functionality suggests a unique reactivity profile that warrants further investigation. While its synthesis appears feasible from common starting materials, its energetic nature and potential toxicity demand rigorous safety protocols. This guide provides a foundational understanding for researchers and scientists interested in exploring the synthesis, properties, and applications of this and other novel energetic or reactive organic compounds.
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